molecular formula C19H27N3O3S B11022074 N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11022074
M. Wt: 377.5 g/mol
InChI Key: XEGQECFBEVWRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic small molecule based on the indole scaffold, designed for advanced pharmaceutical and biological research. The indole nucleus is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its presence in numerous clinically significant compounds . This particular molecule features a strategic substitution pattern, including a methylsulfonamide group at the 4-position of the indole ring and an N-cyclooctyl acetamide side chain. These modifications are intended to fine-tune the molecule's properties, potentially enhancing its selectivity and interaction with biological targets. Indole derivatives have demonstrated immense research potential across various therapeutic areas, including serving as antiviral , anti-inflammatory , anticancer , and antimicrobial agents . The acetamide functional group is also a common pharmacophore found in many bioactive compounds, contributing to a broad spectrum of effects such as analgesic, anticonvulsant, and anti-tuberculosis activities . Researchers can leverage this compound as a key intermediate or a novel chemical entity in drug discovery programs, high-throughput screening, and mechanistic studies to explore new biological pathways. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H27N3O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-cyclooctyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C19H27N3O3S/c1-26(24,25)21-17-10-7-11-18-16(17)12-13-22(18)14-19(23)20-15-8-5-3-2-4-6-9-15/h7,10-13,15,21H,2-6,8-9,14H2,1H3,(H,20,23)

InChI Key

XEGQECFBEVWRFJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCCC3

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Indole

The 4-aminoindole precursor is typically synthesized via nitration of indole at the 4-position using a mixture of nitric acid and sulfuric acid, followed by catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) to reduce the nitro group to an amine.

Sulfonylation of the 4-Amino Group

The amine is treated with methanesulfonyl chloride (CH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}) in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) to yield 4-[(methylsulfonyl)amino]-1H-indole.

Representative Conditions:

Reaction StepReagentsSolventTemperatureYield
SulfonylationCH3SO2Cl,Et3N\text{CH}_3\text{SO}_2\text{Cl}, \text{Et}_3\text{N}Dichloromethane0–25°C85–92%

Attachment of the Cyclooctyl Group

Amide Bond Formation with Cyclooctylamine

The final step involves reacting 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide with cyclooctylamine using a coupling agent such as HATU\text{HATU} (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF\text{DMF}.

Optimized Conditions:

ParameterValue
Coupling AgentHATU\text{HATU} (1.5 equiv)
BaseDIPEA\text{DIPEA} (3.0 equiv)
SolventDMF\text{DMF}
Temperature25°C
Reaction Time12 h
Yield70–75%

Challenges in Cyclooctyl Group Incorporation

The bulky cyclooctyl group necessitates extended reaction times and excess coupling agents to overcome steric effects. Purification via column chromatography (SiO2\text{SiO}_2, ethyl acetate/hexanes) is critical to isolate the product.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Functionalization

A patent-derived method (EP2003129B1) describes a one-pot approach where the indole core, acetamide linker, and cyclooctyl group are assembled sequentially without isolating intermediates. This method reduces purification steps but requires stringent temperature control.

Key Data:

MetricOne-Pot MethodStepwise Method
Overall Yield58%62%
Purity (HPLC)95%98%
Time24 h36 h

Solid-Phase Synthesis

Recent advances explore solid-supported synthesis using Wang resin-bound indole derivatives. While scalable, this method suffers from lower yields (~50%) due to incomplete coupling reactions.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 10.82 (s, 1H, SO2_2NH), 7.51 (d, J=8.0J = 8.0 Hz, 1H, indole-H), 7.32 (s, 1H, indole-H), 4.21 (q, J=6.8J = 6.8 Hz, 2H, CH2_2CO), 3.12 (s, 3H, SO2_2CH3_3).

  • HRMS (ESI) m/zm/z: [M+H]+^+ calcd. for C19H28N3O3S\text{C}_{19}\text{H}_{28}\text{N}_3\text{O}_3\text{S}, 378.1801; found, 378.1798.

Purity Optimization

Recrystallization from ethanol/water (7:3) achieves >99% purity, as confirmed by HPLC with a C18 column (gradient: 10–90% acetonitrile in water).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing HATU\text{HATU} with EDC\cdotpHCl\text{EDC·HCl} reduces costs by 40% but increases reaction time to 24 h.

Solvent Recycling

DMF\text{DMF} recovery via distillation achieves 85% reuse efficiency, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methylsulfonyl group, converting it to a methylthio group.

    Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives. Substitution reactions can introduce various functional groups to the indole ring.

Scientific Research Applications

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The methylsulfonylamino group may inhibit certain enzymes, while the indole moiety can interact with biological receptors. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for the target compound and its analogs:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Purification Method
Target compound
(N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide)
Cyclooctyl, methylsulfonylamino (indole C4) 375.5* N/A N/A Likely HPLC/recrystallization
Compound 10j () 3-Chloro-4-fluorophenyl, 4-chlorobenzoyl, methoxy (indole C5) ~481.3 192–194 8 Column chromatography
Compound 26 () Methylsulfonyl, 4-chlorobenzoyl, methoxy (indole C5) ~434.9 N/A N/A Recrystallization
Compound 39 () 4-Cyanophenylsulfonyl, 4-chlorobenzoyl, methoxy (indole C5) ~467.9 N/A 38 HPLC
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide () 4-Chlorophenyl, unsubstituted indole 284.7 N/A N/A N/A
N-cycloheptyl analog (CAS 1630827-25-6, ) Cycloheptyl, methylsulfonylamino (indole C4) 361.4 N/A N/A N/A

*Molecular weight estimated based on structural analogs.

Key Observations:
  • Methylsulfonylamino Group: This moiety, shared with compound 26 (), may improve metabolic stability compared to sulfonamide or benzoyl groups (e.g., compound 10j) due to reduced susceptibility to enzymatic hydrolysis .
  • Synthesis Challenges : Lower yields in analogs like 10j (8%) and 10k (6%) () highlight difficulties in introducing bulky substituents, whereas the target compound’s synthesis may require optimized coupling conditions to improve efficiency.

Spectroscopic and Analytical Characterization

  • NMR and IR : Indole-acetamides are typically characterized by indole NH signals near δ 10–12 ppm (¹H-NMR) and carbonyl stretches at ~1680 cm⁻¹ (IR) (). The target compound’s cyclooctyl group would show distinct aliphatic proton resonances (δ 1.5–2.5 ppm) .
  • HRMS Validation : Analogs in and confirm molecular formulas via HRMS, a critical step for verifying synthetic success .

Biological Activity

N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its structural features, synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Structural Features

The compound has the following molecular characteristics:

  • Molecular Formula : C19H27N3O3S
  • Molecular Weight : 377.5 g/mol

The unique structure includes:

  • A cyclooctyl group that contributes to its hydrophobic properties.
  • An indole moiety , which is known for diverse biological activities.
  • A methylsulfonylamino functional group , enhancing solubility and reactivity.

Synthesis

The synthesis of this compound involves several key steps, typically including:

  • Formation of the indole structure.
  • Introduction of the methylsulfonamide group.
  • Final acetamide formation.

This multi-step process highlights the complexity involved in creating bioactive molecules, which is crucial for understanding their reactivity in biological systems.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as an anticancer agent .

In vitro studies have evaluated the compound's effects on various cancer cell lines, such as A549 (lung cancer) and C6 (glioma), using assays like MTT and caspase activation to assess cytotoxicity and apoptosis induction.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific biological targets involved in cell proliferation and apoptosis pathways. The presence of the indole structure suggests potential interactions with receptors or enzymes that regulate these processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is valuable:

Compound NameStructural FeaturesUnique Aspects
5-MethylindoleIndole structureLacks sulfonamide functionality
4-(Methylsulfonyl)anilineAniline derivativeNo cycloalkane structure
IndomethacinIndole derivativeNon-sulfonamide anti-inflammatory drug

This table illustrates how this compound's specific combination of features may confer distinct biological properties warranting further investigation.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of similar compounds. For example, a study on thiazole derivatives revealed their ability to direct tumor cells toward apoptosis, highlighting a common pathway that might also be relevant for N-cyclooctyl derivatives .

Moreover, docking studies have been conducted to predict interactions with COX-2 enzymes, indicating potential anti-inflammatory properties alongside anticancer activity . These findings suggest a multifaceted role for this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclooctyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Indole core functionalization : Introduce the methylsulfonylamino group at the 4-position of the indole ring using sulfonation reagents (e.g., methanesulfonyl chloride) under controlled pH (7–8) to avoid over-sulfonation .

Acetamide linkage : Couple the functionalized indole with N-cyclooctyl-2-chloroacetamide via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to enhance reactivity .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

  • Critical parameters : Temperature (0–5°C for sulfonation; 60–80°C for coupling), solvent choice, and stoichiometric ratios (1:1.2 for indole:sulfonyl reagent) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., indole C-4 sulfonamide at δ 7.8–8.2 ppm; cyclooctyl protons as multiplet at δ 1.2–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~432.2 g/mol) .
  • Infrared (IR) Spectroscopy : Confirm sulfonamide N–H stretch (~3350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

Q. What are the primary biological activities reported for this compound, and how are preliminary screenings conducted?

  • Biological screening :

  • In vitro assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines like MCF-7 or HepG2), with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
  • Anti-inflammatory potential : Measure COX-2 inhibition via ELISA, with indomethacin as a control .
  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?

  • SAR strategies :

  • Substituent variation : Replace cyclooctyl with smaller cycloalkyl groups (e.g., cyclohexyl) to enhance solubility while monitoring logP via HPLC .
  • Sulfonamide modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the indole C-4 position to improve metabolic stability .
  • Bioisosteric replacement : Substitute acetamide with sulfonamide or urea linkages to modulate target affinity .
    • Key metrics : Compare IC₅₀ shifts in biological assays and ADME properties (e.g., hepatic microsome stability) .

Q. What methodologies are effective in resolving contradictory data between in vitro and in vivo efficacy studies?

  • Troubleshooting framework :

Purity validation : Re-analyze compound batches via HPLC and LC-MS to rule out degradation products .

Target engagement assays : Use thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in vivo .

Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution to identify absorption barriers .

  • Case study : If in vitro IC₅₀ is low but in vivo efficacy is absent, investigate first-pass metabolism via liver microsome assays .

Q. How can computational tools predict binding modes and guide synthetic optimization?

  • Computational workflow :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinase domains). Prioritize poses with hydrogen bonds to sulfonamide and hydrophobic contacts with cyclooctyl .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR modeling : Train models on analogues from PubChem to predict logD, solubility, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.